molecular formula C11H12N2O B13096853 3-(Pyridin-3-ylamino)cyclohex-2-enone CAS No. 154152-62-2

3-(Pyridin-3-ylamino)cyclohex-2-enone

Cat. No.: B13096853
CAS No.: 154152-62-2
M. Wt: 188.23 g/mol
InChI Key: LRWCFGPBSCFMJJ-UHFFFAOYSA-N
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Description

3-(Pyridin-3-ylamino)cyclohex-2-enone is an organic compound that features a pyridine ring attached to an amino group, which is further connected to a cyclohexenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-ylamino)cyclohex-2-enone can be achieved through a one-pot cyclocondensation reaction. This involves the reaction of 2-chloro-3-formyl quinoline, active methylene compounds, and this compound in the presence of a catalytic amount of sodium hydroxide . This method offers a rapid and efficient synthesis of structurally diverse compounds.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-ylamino)cyclohex-2-enone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyclohexenone moiety to cyclohexanol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields.

Major Products

The major products formed from these reactions include oxo derivatives, cyclohexanol derivatives, and substituted amino compounds, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

3-(Pyridin-3-ylamino)cyclohex-2-enone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-ylamino)cyclohex-2-enone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Pyridin-3-ylamino)cyclohex-2-enone include:

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for the synthesis of novel bioactive molecules and for studying structure-activity relationships in medicinal chemistry .

Properties

CAS No.

154152-62-2

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

3-(pyridin-3-ylamino)cyclohex-2-en-1-one

InChI

InChI=1S/C11H12N2O/c14-11-5-1-3-9(7-11)13-10-4-2-6-12-8-10/h2,4,6-8,13H,1,3,5H2

InChI Key

LRWCFGPBSCFMJJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC(=O)C1)NC2=CN=CC=C2

Origin of Product

United States

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